2-methoxy-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
2-Methoxy-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-methylthiophen-2-yl group at position 5 and a methoxy-acetamide moiety at position 2. The oxadiazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and planar geometry, which facilitates interactions with biological targets .
Properties
IUPAC Name |
2-methoxy-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-6-3-7(17-5-6)9-12-13-10(16-9)11-8(14)4-15-2/h3,5H,4H2,1-2H3,(H,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMUJRLBPDEBDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C2=NN=C(O2)NC(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-methoxy-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to anti-inflammatory or anticancer effects by disrupting specific cellular pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Structural and Pharmacological Insights
Role of the Thiophene Substituent
- 4-Methylthiophene vs. Phenyl Derivatives : The 4-methylthiophene group in the target compound confers greater lipophilicity compared to phenyl analogs (e.g., 4-acetamidophenyl in ), which may enhance blood-brain barrier penetration. However, phenyl derivatives with electron-withdrawing groups (e.g., acetamido) exhibit stronger antibacterial activity, likely due to improved target binding .
- 3-Methylthiophene () : The positional isomer (3-methylthiophene) in a related chloro-acetamide derivative shows distinct electronic properties (predicted pKa 9.82), suggesting that substituent placement significantly impacts acidity and reactivity .
Impact of the Acetamide Side Chain
- Methoxy vs. Chloro Substituents : The methoxy group in the target compound may reduce toxicity compared to chloro-substituted analogs (e.g., ), as chloro groups often increase metabolic instability.
Biological Activity
2-Methoxy-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a compound that belongs to the class of oxadiazole derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxic effects, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. The initial steps include the formation of the oxadiazole ring through the reaction of appropriate precursors. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Cytotoxicity
Numerous studies have evaluated the cytotoxic effects of oxadiazole derivatives against various cancer cell lines. For instance, a study reported that compounds with similar structures exhibited significant cytotoxicity against HeLa and MCF-7 cell lines. The IC50 values for these compounds ranged from 29 μM to higher concentrations depending on structural modifications .
Table 1: Cytotoxic Activity of Related Oxadiazole Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3d | HeLa | 29 |
| 3c | MCF-7 | 73 |
| 6f | A549 | Significant activity observed |
| 6g | C6 | Significant activity observed |
The presence of specific substituents on the oxadiazole ring appears to enhance the lipophilicity and bioactivity of these compounds, potentially leading to improved interactions with biological targets .
The mechanism by which these compounds exert their cytotoxic effects often involves the induction of apoptosis in cancer cells. Studies have demonstrated that certain oxadiazole derivatives can activate caspase pathways, leading to programmed cell death . The interaction with cellular signaling pathways is crucial for their anticancer activity.
Case Studies
A notable case study involved a series of oxadiazole derivatives synthesized for their potential anticancer properties. These compounds were tested against various cancer cell lines using the MTT assay, which measures cell viability. The results indicated that modifications in the oxadiazole structure significantly influenced their cytotoxic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
